N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Overview
Description
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: is a versatile organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is characterized by its unique benzoxepine structure, which includes a methoxy group and an amine group, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the following steps:
Formation of the Benzoxepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, sulfonates, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, oxides.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxepines.
Scientific Research Applications
Chemistry: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development .
Biology: In biological research, this compound serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents targeting neurological and inflammatory conditions .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and material engineering .
Mechanism of Action
The mechanism of action of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups facilitate binding to active sites, modulating biological pathways and eliciting desired effects. The compound’s ability to cross biological membranes enhances its efficacy in various applications .
Comparison with Similar Compounds
- N-methoxy-7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- N-methoxy-8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
- 7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Comparison: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine stands out due to its unique combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and versatility in synthetic applications .
Properties
IUPAC Name |
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-12-10-6-4-8-14-11-7-3-2-5-9(10)11/h2-3,5,7,10,12H,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRWFMQDBHYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC1CCCOC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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